Fmoc-Gly-OH

Overview

Description

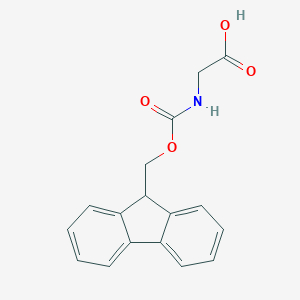

Fmoc-Gly-OH (9-Fluorenylmethyloxycarbonyl-glycine) is a cornerstone reagent in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group of glycine, enabling sequential peptide elongation while maintaining orthogonality with acid-labile side-chain protecting groups. Glycine, the simplest amino acid (side chain = H), lacks stereochemistry, reducing steric hindrance and facilitating efficient coupling in SPPS. This compound is widely used to introduce glycine residues into peptides, as demonstrated in the synthesis of antimicrobial agents, pseudodipeptides, and fluorogenic substrates . Its stability and compatibility with diverse coupling reagents (e.g., HATU, DIC/Oxyma) make it indispensable in peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alternative Methods: Another method involves reacting glycine with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.

Industrial Production Methods: Industrial production of Fmoc-Gly-OH typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The reaction is carried out in controlled environments to ensure the high quality of the product .

Chemical Reactions Analysis

Types of Reactions:

Esterification: The carboxyl group of this compound can be esterified using alcohols in the presence of thionyl chloride.

Common Reagents and Conditions:

Piperidine in DMF: Used for the removal of the Fmoc group.

Thionyl Chloride: Used for esterification reactions.

Major Products:

Dibenzofulvene-piperidine adduct: Formed during the removal of the Fmoc group.

Fmoc-Glycine esters: Formed during esterification.

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-Gly-OH is widely used as a building block in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions during peptide assembly.

Key Applications :

- Solid-Phase Peptide Synthesis (SPPS) : this compound is integral to SPPS, where it enables the stepwise addition of amino acids to form peptides. The Fmoc group can be removed under mild basic conditions, facilitating subsequent coupling reactions with other amino acids .

- Dipeptide Formation : Research has shown that this compound can participate in the formation of dipeptides with high purity and yield, making it a valuable reagent in peptide libraries .

Drug Development

Overview : In pharmaceutical research, this compound plays a crucial role in the development of peptide-based therapeutics.

Key Applications :

- Targeting Specific Receptors : this compound is utilized to design peptides that target specific biological receptors, enhancing therapeutic efficacy. For example, it has been used to study the binding interactions of peptides with receptors involved in uterine contractions .

- Peptide-Based Drugs : The compound is instrumental in developing drugs that leverage peptide interactions for therapeutic benefits, particularly in oncology and metabolic disorders .

Bioconjugation

Overview : this compound is valuable in bioconjugation processes where it can be linked to other biomolecules.

Key Applications :

- Improved Delivery Systems : By conjugating this compound with other molecules, researchers can enhance the specificity and delivery of therapeutic agents to target cells .

- Diagnostics Development : The compound is also explored for use in diagnostic tools that require specific peptide recognition capabilities .

Research on Protein Interactions

Overview : Understanding protein-protein interactions is critical for elucidating cellular mechanisms.

Key Applications :

- Studying Interaction Dynamics : this compound aids in studying how proteins interact within cellular environments, providing insights into potential therapeutic targets .

- Nanomaterials Functionalization : Recent studies have employed this compound to functionalize nanomaterials, allowing for better characterization of active amino groups on surfaces which are essential for biological interactions .

Mechanism of Action

Mechanism: The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group is removed by base-catalyzed cleavage, forming a stable dibenzofulvene-piperidine adduct .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Fmoc-Protected Amino Acids

Coupling Efficiency and Reaction Conditions

Glycine’s lack of a side chain minimizes steric hindrance, enabling faster coupling compared to bulkier residues. For example:

- Fmoc-Gly-OH : Coupling with DIC/HOBt completes in 1 hour .

- Fmoc-Arg(Pbf)-OH : Requires optimized protocols (e.g., DIC/HOBt/DMAP) and 3 hours for efficient coupling due to steric hindrance from the Pbf-protected guanidine group .

In pseudodipeptide synthesis, HATU-mediated coupling of this compound to diazetidine derivatives achieves 44–59% yields , while urea-forming reactions (e.g., with phenyl isocyanate) yield 60–73% . This underscores the impact of target structure complexity on efficiency.

Resin Compatibility

This compound shows instability on DHP resin under DMF/Oxyma/HOBt conditions, making it unsuitable for SPPS in such systems . However, it performs well on trityl or Rink amide resins, as evidenced by successful synthesis of glycine-containing peptoids (e.g., NSG heteropentamer) with COMU/DIPEA activation .

Key Advantages and Limitations of this compound

Advantages :

- Versatility : Compatible with microwave-assisted SPPS and automated synthesizers .

- Stability : High recovery rates under standard conditions .

Limitations :

Biological Activity

Fmoc-Gly-OH (N-Fmoc-glycine) is a crucial compound in peptide synthesis and drug development, primarily recognized for its role as a building block in solid-phase peptide synthesis (SPPS). This article delves into its biological activity, applications, and relevant research findings, supported by data tables and case studies.

Structural Overview

- Chemical Name: N-Fmoc-glycine

- Molecular Formula: CHNO

- Molecular Weight: 297.3 g/mol

- CAS Number: 29022-11-5

This compound is notable for being the simplest Fmoc-amino acid and the only standard amino acid without a chiral center, making it a versatile component in various biochemical applications .

Applications in Peptide Synthesis

1. Solid-Phase Peptide Synthesis (SPPS)

this compound is widely employed in SPPS due to its Fmoc protecting group, which allows for selective deprotection. This feature is essential for assembling complex peptides efficiently. The coupling of this compound with other amino acids can be monitored through refractometry, revealing insights into reaction kinetics and efficiency .

2. Drug Development

In pharmaceutical research, this compound contributes to the development of peptide-based drugs. Its ability to modify peptide structures enhances the efficacy and specificity of drug candidates, making them more effective in targeting diseases .

3. Bioconjugation

this compound is also utilized in bioconjugation processes, where it can be attached to various biomolecules. This application is particularly relevant in developing targeted therapies and diagnostics within the biomedical field .

Case Studies

Case Study 1: Kinetics of Coupling Reactions

A study demonstrated that varying concentrations of this compound during coupling reactions significantly affected the reaction rate. When using higher concentrations (0.3 M), faster kinetics were observed, indicating that optimizing reagent concentrations can enhance synthesis efficiency .

Case Study 2: In Situ Fmoc Removal

Research highlighted the effectiveness of in situ Fmoc removal methods using piperidine solutions. The study showed that complete removal of the Fmoc group could be achieved rapidly, allowing for efficient peptide assembly without extensive purification steps .

Data Table: Comparison of Reaction Conditions

| Reaction Condition | Time (min) | Completion (%) | Notes |

|---|---|---|---|

| 10% Piperidine | 7 | 100 | Rapid reaction completion |

| 20% Piperidine | 8 | 100 | Optimal for larger scale processes |

| 5% Piperidine | 17 | 100 | Slower reaction rate |

Biological Activity Insights

Research indicates that peptides synthesized using this compound exhibit various biological activities depending on their sequences and modifications. For instance, peptides containing poly-gly sequences have shown promise in therapeutic applications, including antibiotic properties and cancer treatment potentials .

Additionally, studies have explored the use of this compound in nanomaterial functionalization, enhancing the properties of core-shell structures for biomedical applications .

Q & A

Basic Questions

Q. What is the role of Fmoc-Gly-OH in solid-phase peptide synthesis (SPPS)?

this compound serves as a foundational building block in SPPS due to its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enables iterative deprotection under mild basic conditions (e.g., piperidine). Glycine’s simple structure minimizes steric hindrance, facilitating efficient coupling reactions. The Fmoc group is UV-active, allowing real-time monitoring of coupling efficiency via UV spectrophotometry. Researchers must optimize coupling reagents (e.g., DIC/Oxyma) and reaction times to ensure high yields .

Q. What analytical methods are recommended to confirm the purity and identity of this compound?

Key methods include:

- HPLC : Assess purity (≥99%) using reverse-phase chromatography with UV detection at 265 nm (Fmoc absorbance) .

- Mass Spectrometry (MS) : Confirm molecular weight (297.3 g/mol) via MALDI-TOF or ESI-MS .

- NMR Spectroscopy : Verify structural integrity using H and C NMR, focusing on characteristic peaks (e.g., Fmoc aromatic protons at 7.3–7.8 ppm) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors during weighing and coupling reactions .

- First Aid : For skin contact, rinse thoroughly with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers mitigate branching side reactions when incorporating this compound into peptide sequences?

Branching occurs due to unintended acylation at alternative nucleophilic sites (e.g., ε-amino groups in lysine). Strategies include:

- Use of Protected Derivatives : Substitute this compound with Fmoc-(Dmb)Gly-OH, where the Dmb (2,4-dimethoxybenzyl) group blocks side-chain reactivity .

- Monitoring via NMR : Track reaction progress to identify branching byproducts (e.g., MALDI-TOF analysis of truncated peptides) .

Q. How can HCN formation during this compound activation with DIC/Oxyma be managed?

Activation with DIC (diisopropylcarbodiimide) and Oxyma generates trace HCN, a toxic byproduct. Mitigation approaches:

- Add DMTS (Dimethyl trisulfide) : Scavenges HCN, reducing its concentration by >90% as confirmed via H NMR .

- Optimize Reaction Conditions : Conduct reactions under inert atmospheres and monitor HCN levels at intervals (1, 5, 10, and 16 hours) using cyanide-specific electrodes .

Q. What experimental strategies resolve contradictions in this compound stability under varying storage conditions?

Conflicting reports on stability (e.g., -20°C vs. -80°C) require systematic validation:

- Accelerated Degradation Studies : Incubate samples at 25°C, 40°C, and 60°C with controlled humidity to model long-term stability .

- HPLC-MS Analysis : Quantify degradation products (e.g., free glycine or Fmoc-OH) to determine optimal storage (-20°C for powders, -80°C for solutions in anhydrous DMF) .

Q. How can racemization during this compound incorporation be minimized in chiral peptide synthesis?

Racemization risks increase at elevated temperatures or prolonged coupling times. Best practices:

- Low-Temperature Coupling : Perform reactions at 0–4°C using pre-cooled solvents .

- Additives : Incorporate HOBt (hydroxybenzotriazole) or Oxyma to suppress base-induced epimerization .

- Chiral HPLC Validation : Verify enantiomeric purity (≥99.8%) post-synthesis .

Q. Methodological Guidelines

- Reproducibility : Document coupling reagent ratios (e.g., 1:1:1 for this compound/Oxyma/DIC) and reaction times in supplemental materials for peer validation .

- Data Interpretation : Use MALDI-TOF or LC-MS to distinguish between desired products and byproducts (e.g., branched peptides or HCN adducts) .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDFTQNXLHCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183262 | |

| Record name | N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | N-(9H-(Fluoren-9-ylmethoxy)carbonyl)glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29022-11-5 | |

| Record name | Fmoc-Gly-OH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29022-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029022115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29022-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9H-(fluoren-9-ylmethoxy)carbonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fmoc glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5AMN9BP5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.